Sarpicillin [WHO-DD]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sarpicillin is a penicillin beta-lactam antibiotic that is used to treat a variety of bacterial infections. It is a semi-synthetic derivative of penicillin, designed to be effective against both gram-positive and gram-negative bacteria. Sarpicillin is known for its broad-spectrum antibacterial activity and is commonly used in clinical settings to treat infections such as bacterial meningitis, septicemia, endocarditis, and respiratory tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarpicillin can be synthesized through various synthetic methods. One common route involves the esterification of specific precursor compounds. The process typically includes the following steps:
Esterification: The precursor compound undergoes esterification to form an intermediate ester.
Hydrolysis: The ester is then hydrolyzed to produce the desired penicillin derivative.
Purification: The final product is purified through crystallization or other purification techniques to obtain sarpicillin in its pure form.
Industrial Production Methods
In industrial settings, the production of sarpicillin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: The initial fermentation step produces the precursor compounds.
Chemical Synthesis: The precursor compounds are chemically modified through esterification and hydrolysis.
Purification and Formulation: The final product is purified and formulated into various dosage forms for clinical use.
Chemical Reactions Analysis
Types of Reactions
Sarpicillin undergoes several types of chemical reactions, including:
Oxidation: Sarpicillin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert sarpicillin into reduced forms with different pharmacological properties.
Substitution: Sarpicillin can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of sarpicillin with altered chemical and pharmacological properties. These derivatives can be used to study the structure-activity relationship and improve the efficacy of the antibiotic .
Scientific Research Applications
Sarpicillin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their chemical properties.
Biology: Employed in research to understand bacterial resistance mechanisms and the role of beta-lactam antibiotics in combating bacterial infections.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems
Mechanism of Action
Sarpicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The molecular targets involved include various PBPs, and the pathways affected are those related to cell wall synthesis and maintenance .
Comparison with Similar Compounds
Similar Compounds
Ampicillin: Another penicillin beta-lactam antibiotic with a similar mechanism of action but different spectrum of activity.
Penicillin G: A natural penicillin with a narrower spectrum of activity compared to sarpicillin.
Amoxicillin: A semi-synthetic penicillin with a broader spectrum of activity and better oral absorption
Uniqueness of Sarpicillin
Sarpicillin is unique due to its broad-spectrum activity against both gram-positive and gram-negative bacteria. It is also known for its stability in the presence of beta-lactamase enzymes, which makes it effective against beta-lactamase-producing bacteria. This stability and broad-spectrum activity make sarpicillin a valuable antibiotic in clinical settings .
Properties
CAS No. |
60252-40-6 |
---|---|
Molecular Formula |
C21H27N3O5S |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
methoxymethyl (2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H27N3O5S/c1-20(2)15(19(27)29-11-28-5)23-17(26)14(18(23)30-20)24-16(25)13(22-21(24,3)4)12-9-7-6-8-10-12/h6-10,13-15,18,22H,11H2,1-5H3/t13-,14-,15+,18-/m1/s1 |
InChI Key |
QTQPGZVDUCMVLK-ZXFNITATSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.